2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry dioxane at a temperature range of 50-60°C . The product is then purified through recrystallization from methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or benzothiazole groups can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)benzamide: A simpler derivative with similar biological activities.
N-benzimidazol-2yl benzamide: Another benzamide derivative with potential medicinal applications.
2-(2-pyridyl)-benzothiazol-2-one: A benzothiazole derivative with herbicidal activity.
Uniqueness
2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide is unique due to its specific structure, which combines the properties of both benzamide and benzothiazole groups. This combination enhances its potential for diverse biological activities and applications in various fields.
Properties
Molecular Formula |
C21H15N3O2S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H15N3O2S/c25-19(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)20(26)24-21-23-17-12-6-7-13-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26) |
InChI Key |
ZIOANWDZUIXODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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